2-Nitroethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitroethanol involves a powerful methodology for developing flow processes based on a proof of concept, an optimization and modeling analysis, and a long run study in a mini-plant . The proof of concept is the initial stage where the solubilities and concentrations are fixed, taking into account the rough kinetics with a mass transfer understanding .Molecular Structure Analysis
The molecular formula of 2-Nitroethanol is C2H5NO3 . The molecular weight is 91.07 g/mol .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitroethene and isovaleric aldehyde react smoothly and with high stereoselectivity to form 2®-isopropyl-4-nitro-1-aldehyde, which is subsequently reduced by sodium borohydride to furnish the desired 2®-isopropyl-4-nitro-propan-1-ol .Physical And Chemical Properties Analysis
2-Nitroethanol has a boiling point of 194 °C/765 mmHg and a melting point of -80 °C . It has a density of 1.27 g/mL at 25 °C . The refractive index n20/D is 1.445 (lit.) .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-Nitroethanol, focusing on unique applications across different fields:
Organic Synthesis
2-Nitroethanol is utilized in organic synthesis as an intermediate for constructing complex molecules. It acts as an electrogenerated base in reactions involving de-protonation of ethanol to form ethoxide anion, which then participates in further synthetic processes . This compound is also involved in the synthesis of heteroarchitecture using furfural or pyridine-2-carbaldehyde and nitromethane under constant potential, highlighting its role in both conventional and electrochemical synthesis .
Veterinary Medicine
In veterinary medicine, 2-Nitroethanol has been studied for its effects on rumen fermentation and methanogenesis. It has been compared with other compounds like nitroethane and 2-nitro-1-propanol for their inhibitory actions on these processes in vitro . Additionally, it has been evaluated as a dietary supplement for reducing methane emissions and improving growth performance and carcass characteristics in female lambs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Nitroethanol (NEOH) is a nitro compound that primarily targets the methanogenic archaea in the rumen of ruminants . These archaea are responsible for the production of methane, a potent greenhouse gas, during the process of ruminal fermentation .
Mode of Action
NEOH interacts with its targets by inhibiting the activity of methanogens, thereby reducing methane production . It achieves this by decreasing the expression of the mcrA gene and reducing the content of coenzymes F420 and F430, which are essential for methanogenesis . The mcrA gene encodes the enzyme methyl-coenzyme M reductase, which plays a crucial role in the final step of methanogenesis .
Biochemical Pathways
The primary biochemical pathway affected by NEOH is methanogenesis, a series of reactions that convert hydrogen and carbon dioxide into methane . By inhibiting the activity of methanogens, NEOH disrupts this pathway, leading to a significant reduction in methane production . This has downstream effects on the overall process of ruminal fermentation, as methane production is a major component of this process .
Pharmacokinetics
Given its chemical structure and its use in ruminal fermentation, it is likely that neoh is rapidly absorbed and distributed in the rumen, where it exerts its inhibitory effects on methanogens .
Result of Action
The primary result of NEOH’s action is a significant reduction in methane production during ruminal fermentation . This leads to a decrease in the loss of dietary energy for the animal and a reduction in the emission of methane, a potent greenhouse gas . Additionally, NEOH has been shown to improve feed efficiency in ruminants .
Action Environment
The action of NEOH is influenced by various environmental factors within the rumen, including the composition of the diet and the microbial community present . For instance, the effectiveness of NEOH in reducing methane production may be influenced by the presence of other compounds in the diet that can affect methanogenesis . Furthermore, the stability and efficacy of NEOH may be affected by the pH and temperature conditions within the rumen .
properties
IUPAC Name |
2-nitroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c4-2-1-3(5)6/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMDPDAFINLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Record name | 2-NITROETHANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025751 | |
Record name | 2-Nitroethanol | |
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Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile dark brown-red liquid with a pungent odor. (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Boiling Point |
381 °F at 765 mmHg (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20770 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
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Density |
1.27 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-NITROETHANOL | |
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CAS RN |
625-48-9 | |
Record name | 2-NITROETHANOL | |
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Record name | 2-Nitroethanol | |
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Record name | Ethanol, 2-nitro- | |
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Record name | 2-NITROETHANOL | |
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Record name | 2-Nitroethanol | |
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Record name | 2-nitroethanol | |
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Melting Point |
-112 °F (NTP, 1992) | |
Record name | 2-NITROETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20770 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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